6-HO-N-(2-HO-ET)-4-OXO-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE

Description

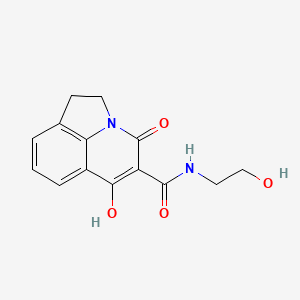

6-Hydroxy-N-(2-hydroxyethyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a quinolone derivative characterized by a fused pyrroloquinoline scaffold. Its molecular formula is C₁₆H₁₅N₃O₄, with a molecular weight of 313.31 g/mol (estimated via structural analogy to ). The compound features a hydroxyl group at position 6, a 4-oxo moiety, and a carboxamide substituent at position 5 linked to a 2-hydroxyethyl group.

The compound’s core structure shares homology with clinically studied quinolones, such as the 4-methoxyphenyl analog (CAS 384365-05-3), which progressed to clinical trials as a diuretic . However, the 2-hydroxyethyl substituent in the target compound may influence solubility and bioavailability compared to bulkier aromatic substituents in related molecules .

Properties

IUPAC Name |

9-hydroxy-N-(2-hydroxyethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c17-7-5-15-13(19)10-12(18)9-3-1-2-8-4-6-16(11(8)9)14(10)20/h1-3,17-18H,4-7H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTNJBSPHGLNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselectivity in Cyclization

Competing pathways may yield 4-oxo vs. 2-oxo isomers. Using bulky substituents (e.g., tert-butyl groups) at C3 directs cyclization to the 4-position.

Solubility Issues

The polar hydroxyethyl group necessitates polar aprotic solvents (DMF, DMSO) for later stages. Recrystallization from i-PrOH/AcOH (2:1) improves purity.

Chemical Reactions Analysis

Types of Reactions

6-HO-N-(2-HO-ET)-4-OXO-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Various substitution reactions can occur, particularly at the hydroxy and carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydroquinoline compounds.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Research indicates that compounds similar to 6-HO-N-(2-HO-ET)-4-OXO-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE exhibit significant antibacterial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties

- Neuroprotective Effects

Material Science Applications

-

Organic Electronics

- The unique electronic properties of the pyrroloquinoline structure make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Research into its conductivity and stability under operational conditions shows promise for future applications in electronic materials .

- Polymer Composites

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various derivatives of pyrroloquinolines against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the structure significantly increased antibacterial potency.

Case Study 2: Anticancer Research

In another study focusing on cancer cell lines, researchers found that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action for 6-HO-N-(2-HO-ET)-4-OXO-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Polymorphism and Stability

Polymorphism significantly impacts drug performance. While the 4-methoxyphenyl analog (CAS 384365-05-3) was successfully crystallized and tested clinically , the target compound’s pure polymorph remains unstudied, posing challenges for formulation reproducibility. In contrast, N-(3-pyridylmethyl)-4-hydroxy-2-oxo-... exhibited polymorphism directly linked to variable analgesic activity in preclinical models .

Pharmacokinetic Considerations

- Salt Forms: The hydrochloride salt of the diethylaminoethyl analog (CAS 21334653) demonstrates enhanced solubility (>10 mg/mL in water) compared to free bases .

- Metabolic Stability : Methoxy and halogen substituents (e.g., in CAS 313985-96-5) may slow hepatic metabolism, extending half-life .

Biological Activity

6-HO-N-(2-HO-ET)-4-OXO-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound's chemical formula is , and it features a pyrroloquinoline backbone. Its structural characteristics contribute to its biological activity, particularly in relation to enzyme interactions and cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrroloquinoline compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

- Anticancer Potential : Some studies have indicated that similar structures can induce apoptosis in cancer cells through various pathways, including the modulation of signaling molecules involved in cell survival and proliferation.

- Anticoagulant Properties : Compounds in this class have shown promise as inhibitors of coagulation factors, which could be beneficial in managing thrombotic disorders.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity and altering biochemical processes. For instance, it could affect enzymes related to coagulation or metabolic regulation.

- Cell Signaling Modulation : By influencing cell signaling pathways, the compound might alter gene expression and cellular responses to external stimuli.

- Apoptosis Induction : Evidence suggests that similar compounds can trigger programmed cell death in cancerous cells by activating intrinsic apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anticoagulant | Inhibition of coagulation factors |

| Mechanism | Description | Implications |

|---|---|---|

| Enzyme Inhibition | Interaction with metabolic enzymes | Potential for drug development |

| Cell Signaling Modulation | Alteration of signaling pathways | Impact on cellular responses |

| Apoptosis Induction | Triggering cell death | Therapeutic applications in oncology |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrroloquinoline derivatives against resistant bacterial strains. Results indicated significant inhibition rates compared to standard antibiotics, suggesting potential for development into new antimicrobial agents .

- Cancer Cell Studies : Research involving the compound demonstrated its ability to induce apoptosis in human cancer cell lines. Mechanistic studies revealed activation of caspase pathways and downregulation of anti-apoptotic proteins .

- Coagulation Factor Inhibition : In vitro assays showed that this compound effectively inhibited factor Xa and XIa activity, with implications for its use as an anticoagulant agent in thrombotic conditions .

Q & A

Q. What are the established synthetic routes for 6-HO-N-(2-HO-ET)-4-OXO-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions using HBTU (hexafluorophosphate benzotriazole tetramethyl urea) and TEA (triethylamine) as activators. For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives are reacted with amino alcohols (e.g., 2-hydroxyethylamine) in a 1:1.5 molar ratio under inert conditions. Optimization involves varying reaction time (12–24 hours), temperature (0°C to room temperature), and solvent polarity. Yield improvements are achieved by purifying intermediates via column chromatography and verifying structural integrity via NMR and mass spectrometry .

Q. How is the antimicrobial activity of this compound assessed, and what are the standard protocols for MIC (Minimum Inhibitory Concentration) determination?

- Methodological Answer : Antimicrobial testing employs the disk diffusion method (Mueller Hinton agar inoculated with bacterial strains) and microdilution MIC assays (96-well plates with serial dilutions). For MIC, bacterial growth inhibition is measured spectrophotometrically at 600 nm after 18–24 hours. Positive controls (e.g., ciprofloxacin) and solvent-only negative controls are mandatory. Data interpretation requires normalization to baseline optical density and statistical validation (e.g., ANOVA for triplicate samples) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals, particularly in the pyrroloquinoline fused-ring system.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm accuracy). Contradictions between calculated and observed isotopic patterns may indicate impurities or degradation products.

- IR Spectroscopy : Key functional groups (e.g., carbonyl at ~1700 cm⁻¹, hydroxyl at ~3200 cm⁻¹) are validated against computational simulations (e.g., DFT) .

Advanced Research Questions

Q. How does the structural modification of the quinoline-carboxamide scaffold influence its biological activity against multidrug-resistant (MDR) pathogens?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies involve synthesizing analogs with substitutions at positions 6 and 7 of the quinoline ring. For example:

Q. What computational strategies are employed to resolve contradictions in experimental vs. theoretical NMR chemical shifts?

- Methodological Answer : Discrepancies between experimental and DFT-calculated shifts (e.g., δ 7.2 ppm for aromatic protons vs. predicted 7.5 ppm) are addressed by:

- Solvent effects: Simulate DMSO-d₆ or CDCl₃ using the IEF-PCM model.

- Conformational sampling: Perform molecular dynamics (MD) to identify dominant rotamers.

- Electron correlation: Apply MP2 or CCSD(T) methods for accurate shielding tensor calculations .

Q. How can the compound’s mechanism of action be differentiated from structurally related antitubercular agents like 1-hydroxy-3-oxo-pyrroloquinoline carboxamides?

- Methodological Answer : Mechanistic studies include:

- Gene knockout assays in Mycobacterium tuberculosis to identify target essentiality (e.g., katG for isoniazid resistance).

- Metabolomic profiling (LC-MS) to compare disruption of lipid biosynthesis (a hallmark of quinoline agents) between the compound and analogs .

Methodological and Theoretical Frameworks

Q. How should researchers design experiments to align with theoretical frameworks in heterocyclic chemistry?

- Methodological Answer :

- Conceptual Framework : Link synthesis to Woodward-Hoffmann rules for pericyclic reactions (e.g., electrocyclic ring-opening in pyrroloquinoline systems).

- Hypothesis Testing : Use Hammett plots to correlate electronic effects of substituents (σ values) with reaction rates or bioactivity .

Q. What strategies mitigate biases in comparative analyses of biological activity across structurally diverse quinoline derivatives?

- Methodological Answer :

- Blinding : Use coded samples for MIC assays to prevent observer bias.

- Multivariate Analysis : Apply principal component analysis (PCA) to activity data, grouping compounds by substituent electronegativity, lipophilicity (logP), and steric bulk .

Data Contradiction Analysis

Q. How are discrepancies in MIC values between disk diffusion and microdilution methods reconciled?

- Methodological Answer : Disk diffusion measures zone of inhibition (ZOI), sensitive to compound diffusion rates, while microdilution directly quantifies bactericidal concentrations. Discrepancies arise if the compound has poor solubility (e.g., >50 µg/mL in aqueous media). Resolve by:

- Using surfactants (e.g., Tween-80) in broth.

- Validating via time-kill assays to confirm static vs. cidal effects .

Advanced Structural and Mechanistic Probes

Q. What isotopic labeling techniques (e.g., ¹⁵N, ¹³C) are used to track metabolic incorporation of the carboxamide moiety?

- Methodological Answer :

- Isotope-Labeled Synthesis : Incorporate ¹³C-carbonyl groups via H¹³COOH in the coupling step.

- LC-MS/MS : Monitor labeled fragments (e.g., m/z 165.2 for ¹³C-carboxamide) in bacterial lysates to trace metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.